molecular formula C16H17N5O2S B12174977 N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B12174977
M. Wt: 343.4 g/mol
InChI Key: CBZFUINCDIHNBT-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a thiophene core substituted with methyl groups at positions 4 and 5, a tetrazole ring at position 2, and an ethoxyphenyl carboxamide moiety at position 2. The tetrazole group (1H-tetrazol-1-yl) is a nitrogen-rich heterocycle known for its metabolic stability and role in bioisosteric replacement, often enhancing pharmacological activity or solubility in drug design . The ethoxyphenyl group may contribute to lipophilicity, influencing membrane permeability and target binding.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C16H17N5O2S/c1-4-23-13-7-5-12(6-8-13)18-15(22)14-10(2)11(3)24-16(14)21-9-17-19-20-21/h5-9H,4H2,1-3H3,(H,18,22)

InChI Key

CBZFUINCDIHNBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC(=C2C)C)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Gewald Reaction for 2-Aminothiophene Formation

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophenes. Using 2-cyanoacetamide and acetylacetone (to introduce methyl groups at C4 and C5), the reaction proceeds in the presence of sulfur and a base (e.g., morpholine) in ethanol under reflux.

Example Protocol:

  • Reactants : Acetylacetone (1.0 eq), 2-cyanoacetamide (1.2 eq), sulfur (1.5 eq).

  • Conditions : Reflux in ethanol (12 h), acidified with HCl to precipitate the product.

  • Intermediate : 2-Amino-4,5-dimethylthiophene-3-carboxamide.

This intermediate provides the thiophene scaffold but requires functionalization at C2 and C3 for subsequent steps.

Carboxamide Functionalization at C3

Acyl Chloride Formation and Amine Coupling

The carboxylic acid at C3 is activated as an acyl chloride for coupling with 4-ethoxyaniline.

Protocol:

  • Acid Chloride Synthesis :

    • Treat 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid with thionyl chloride (3 eq) in dichloromethane (DCM) under reflux (2 h).

    • Remove excess SOCl₂ via distillation.

  • Amidation :

    • Add 4-ethoxyaniline (1.2 eq) and triethylamine (2 eq) to the acyl chloride in DCM at 0°C.

    • Warm to room temperature and stir for 12 h.

    • Yield : 80–85% after recrystallization from ethanol.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.32 (s, 6H, CH₃), 4.08 (q, J=7.0 Hz, 2H, OCH₂), 7.02 (d, J=8.8 Hz, 2H, Ar-H), 7.54 (d, J=8.8 Hz, 2H, Ar-H), 8.92 (s, 1H, tetrazole-H).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Alternative Pathway: Tetrazole Installation Post-Carboxamide Formation

Bromination and Nucleophilic Substitution

For substrates sensitive to cycloaddition conditions, tetrazole may be introduced via bromide displacement.

Steps:

  • Bromination : Treat 2-amino-4,5-dimethylthiophene-3-carboxamide with NBS (N-bromosuccinimide) in CCl₄ under light to yield 2-bromo-4,5-dimethylthiophene-3-carboxamide.

  • Tetrazole Coupling :

    • React with 1H-tetrazole (1.5 eq), K₂CO₃ (2 eq), and CuI (0.1 eq) in DMF at 80°C (8 h).

    • Yield : 70–75% after column chromatography (SiO₂, ethyl acetate/hexane).

Optimization Challenges and Solutions

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances tetrazole substitution rates due to polar aprotic nature.

  • Temperature : Reactions above 60°C reduce tetrazole ring decomposition.

Protecting Group Strategies

  • Trityl Protection : In cases where the tetrazole nitrogen is reactive, trityl chloride may be used to protect the NH group during amidation, followed by deprotection with HCl/MeOH.

Scalability and Industrial Considerations

Continuous Flow Reactors

Adapting the acyl chloride coupling step in flow systems improves reproducibility and safety:

  • Residence Time : 10 min at 25°C.

  • Throughput : 500 g/h with >90% conversion.

Green Chemistry Approaches

  • Solvent Recycling : Ethanol from recrystallization steps is distilled and reused.

  • Catalyst Recovery : CuI from substitution reactions is filtered and recycled via electrochemical methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of tetrazole, methylated thiophene, and ethoxyphenyl groups. Key comparisons include:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide Thiophene 4,5-dimethyl; 2-(tetrazole); 3-carboxamide Under investigation
Carfentrazone-ethyl (唑酮草酯) Phenyltetrazolinone Ethyl ester; chlorophenyl Herbicide (broadleaf weed control)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methylureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (4a) Cyclopenta[b]thiophene Ureido; pyrazolone Anti-inflammatory (preclinical)
2-(1H-Tetrazol-1-yl)acetic acid derivatives Tetrazole-acetic acid Variable alkyl/aryl groups Pharmaceutical impurities

Key Observations :

  • Tetrazole vs. Tetrazolinone: Carfentrazone-ethyl’s tetrazolinone ring is structurally distinct but shares bioactivity linked to reactive oxygen species (ROS) generation in plants. The 1H-tetrazol-1-yl group in the target compound may offer greater metabolic stability compared to tetrazolinones .
  • Thiophene Carboxamide Variations: Compound 4a () replaces the tetrazole with a ureido group, reducing electronegativity but improving solubility (m.p. 198–200°C, recrystallized from ethanol).
  • Ethoxyphenyl vs. Chlorophenyl : Carfentrazone-ethyl’s chlorophenyl group enhances herbicidal potency through electrophilic interactions, whereas the ethoxyphenyl in the target compound may prioritize hydrophobic interactions or reduce toxicity .
Pharmacological and Agrochemical Potential
  • Herbicidal Activity: While Carfentrazone-ethyl acts via protoporphyrinogen oxidase inhibition, the target compound’s tetrazole-thiophene hybrid could target similar pathways but with modified selectivity .
  • Anti-inflammatory Potential: Structural parallels to compound 4a () suggest possible cyclooxygenase (COX) or cytokine modulation, though this requires validation .

Biological Activity

N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H19N5O2S and a molecular weight of approximately 357.42 g/mol. Its structure includes a thiophene core, a tetrazole ring, and an ethoxyphenyl substituent, which contribute to its pharmacological properties. The presence of the tetrazole moiety is particularly noteworthy, as it often enhances biological activity by mimicking bioactive molecules.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiophene Derivative : Initial synthesis may involve constructing the thiophene ring followed by the introduction of the carboxamide group.
  • Tetrazole Formation : The tetrazole ring is formed through the reaction of suitable precursors, such as hydrazines with sodium azide.
  • Final Coupling Reaction : The final step generally involves coupling the ethoxyphenyl group with the synthesized thiophene-tetrazole structure using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Anticancer Properties

Research has indicated that compounds containing thiophene and tetrazole moieties exhibit notable anticancer activities. In particular, this compound has been evaluated against various human cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
DU-145 (Prostate)0.054Induces apoptosis via caspase activation
HeLa (Cervical)0.048Cell cycle arrest at G2/M phase
A549 (Lung)0.246Inhibits tubulin polymerization

These findings suggest that the compound may inhibit cancer cell proliferation by targeting microtubules, similar to other known anticancer agents.

Other Biological Activities

In addition to anticancer properties, this compound has shown potential in other areas:

  • Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antibacterial effects against strains such as Escherichia coli and Bacillus subtilis .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Tubulin Binding : The compound may bind to tubulin at the colchicine site, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation is another proposed mechanism by which this compound exerts its anticancer effects.

Case Studies and Research Findings

Recent studies have explored various derivatives of thiophene-tetrazole compounds, highlighting their structure–activity relationships (SAR). For instance:

  • A study reported that modifications at the phenyl ring significantly affected anticancer potency, with certain substitutions leading to enhanced activity against lung cancer cells .

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